molecular formula C7H4Br2F3NO B1413396 2,4-Dibromo-5-(trifluoromethoxy)aniline CAS No. 1806329-10-1

2,4-Dibromo-5-(trifluoromethoxy)aniline

Cat. No.: B1413396
CAS No.: 1806329-10-1
M. Wt: 334.92 g/mol
InChI Key: WXFMYXSHIMFVSR-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4Br2F3NO It is characterized by the presence of two bromine atoms, a trifluoromethoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-(trifluoromethoxy)aniline typically involves the bromination of 5-(trifluoromethoxy)aniline. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the aniline moiety.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by other groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dibromo-5-(trifluoromethoxy)aniline has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific electronic or optical properties.

    Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.

    Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2,4-Dibromo-5-(trifluoromethoxy)aniline exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atoms and the trifluoromethoxy group, which influence the electronic properties of the aniline ring. These groups can activate or deactivate the ring towards various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(trifluoromethoxy)aniline
  • 2,4-Dibromo-6-(trifluoromethoxy)aniline
  • 2,4-Dichloro-5-(trifluoromethoxy)aniline

Uniqueness

2,4-Dibromo-5-(trifluoromethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective. The presence of both bromine atoms and the trifluoromethoxy group allows for versatile reactivity, enabling a wide range of chemical transformations.

Properties

IUPAC Name

2,4-dibromo-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFMYXSHIMFVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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